

Assessing the translational potential of 2-[2-(4-Fluorophenyl)ethoxy]adenosine research

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Compound of Interest

Compound Name: 2-[2-(4-Fluorophenyl)ethoxy]adenosine
CAS No.: 131865-85-5
Cat. No.: B1147182

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Translational Assessment: 2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA)[1] Executive Summary

2-[2-(4-Fluorophenyl)ethoxy]adenosine, commonly abbreviated as FPEA, represents a distinct class of C2-substituted adenosine derivatives. It functions as a high-affinity, selective agonist for the Adenosine A2A Receptor (A2AR). Unlike non-selective agonists (e.g., NECA) that activate widespread systemic effects, FPEA's structural modification at the C2 position confers significant selectivity for A2A over A1 receptors, minimizing bradycardic side effects associated with A1 activation.

This guide evaluates FPEA's translational potential, contrasting it with the "gold standard" research tool CGS-21680 and the clinical stress agent Regadenoson. Its primary utility lies in cardiovascular research (vasodilation mechanisms), anti-inflammatory signaling, and its potential as a precursor for Fluorine-18 (^{18}F) PET radiotracers.

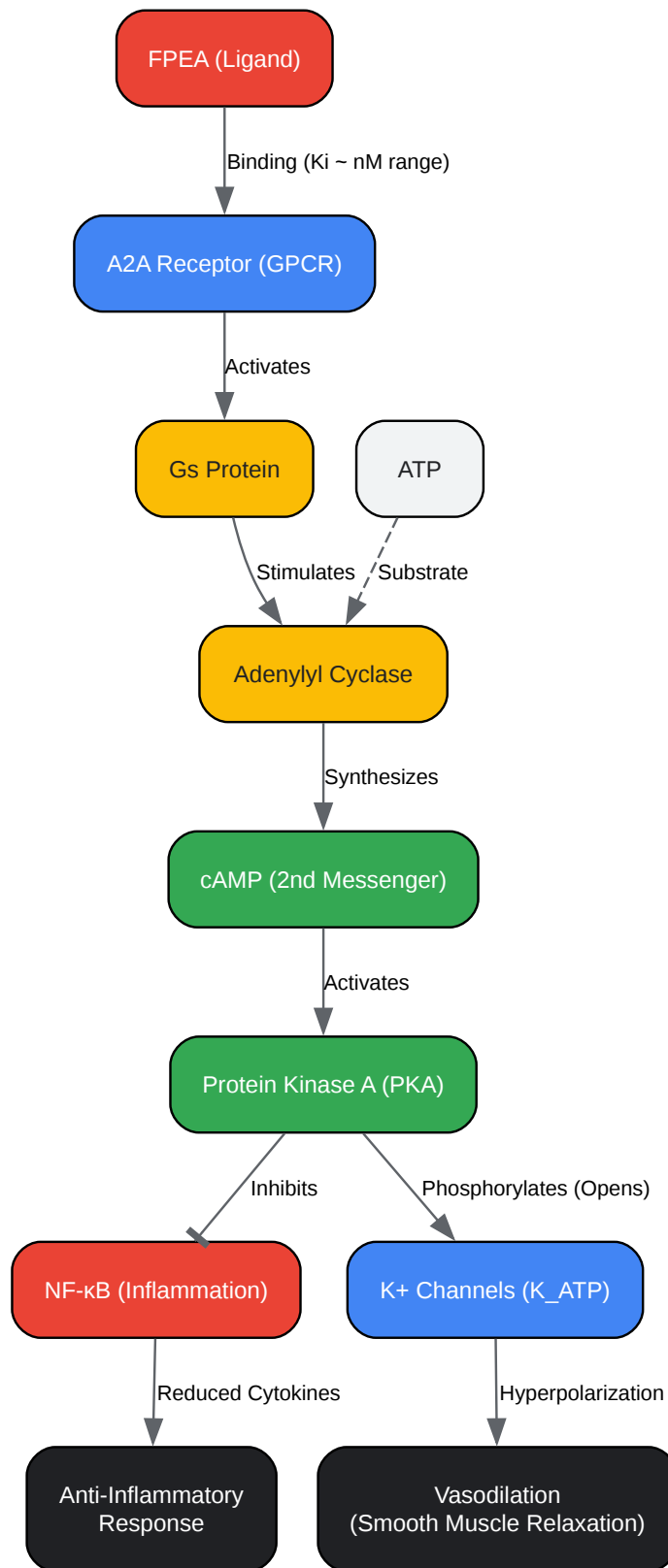
Mechanistic Profile & Signaling Pathway[2][3]

FPEA acts by binding to the orthosteric site of the A2A receptor, a Gs-coupled GPCR. This binding triggers a conformational change that activates adenylyl cyclase, leading to the accumulation of cyclic AMP (cAMP).

Key Signaling Cascade

- Activation: FPEA binds A2AR on the cell surface.
- Transduction: G α s protein dissociates and activates Adenylyl Cyclase (AC).
- Messenger: ATP is converted to cAMP.
- Effect: cAMP activates Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP).
 - Vascular Smooth Muscle: Phosphorylation of MLCK/K⁺ channels
Vasodilation.
 - Immune Cells: Inhibition of NF- κ B
Anti-inflammatory cytokine release.

Diagram: A2A Receptor Signaling Pathway



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Caption: FPEA-mediated activation of the Gs-cAMP-PKA axis, leading to vasodilation and immune suppression.

Comparative Analysis: FPEA vs. Alternatives

In drug development, selecting the right agonist is critical. FPEA is often compared to CGS-21680 (high affinity, research standard) and Regadenoson (low affinity, clinical standard).

Performance Matrix

Feature	FPEA (2-[2-(4-Fluorophenyl)ethoxy]adenosine)	CGS-21680 (Research Standard)	Regadenoson (Clinical Standard)	NECA (Non-Selective)
Primary Class	C2-Alkoxy Adenosine Derivative	C2-Amino Adenosine Derivative	Xanthine Derivative	Adenosine Derivative
A2A Selectivity	High (>200-fold vs A1)	High (>140-fold vs A1)	Moderate (A2A selective)	Low (Non-selective)
A2A Affinity (Ki)	High (nM range)	High (11–30 nM)	Low (>200 nM)	Very High (2–10 nM)
Off-Target Risk	Low (Minimal A1 bradycardia)	Low	Low (Short half-life)	High (A1/A3 activation)
Translational Use	PET Imaging Precursor (¹⁸ F), Vasodilation Research	Research Tool (Autoradiography)	Pharmacologic Stress Agent	General Agonist Control
Key Advantage	Fluorine moiety allows ¹⁸ F-labeling for PET	Extensive literature validation	Rapid onset/offset (Safety)	Potency

Causality of Choice

- Why choose FPEA? When your study requires a fluorinated probe for molecular imaging or when investigating the specific structure-activity relationship (SAR) of C2-alkoxy

substitutions. The fluorine atom is electronically unique and allows for radiolabeling without changing the pharmacophore (bioisostere).

- Why avoid FPEA? If you need a clinically approved drug for human administration today, Regadenoson is the regulatory standard. If you need to compare against 30 years of historical data, CGS-21680 is the benchmark.

Translational Applications

A. Molecular Imaging (PET)

The "4-Fluorophenyl" moiety in FPEA is a strategic design element. It allows for the synthesis of [^{18}F]FPEA via nucleophilic substitution.

- Application: Neuroimaging of A2A receptor density in Parkinson's Disease (where A2A receptors are upregulated in the striatum) or neuroinflammation (microglial activation).
- Advantage: ^{18}F has a longer half-life (110 min) than ^{11}C (20 min), making [^{18}F]FPEA more suitable for clinical distribution than carbon-11 based tracers like [^{11}C]TMSX.

B. Cardiovascular Research

FPEA induces potent vasodilation in the coronary and systemic vasculature.

- Mechanism: Direct relaxation of vascular smooth muscle via cAMP-mediated K^+ channel opening.
- Differentiation: Unlike Adenosine (which requires continuous infusion due to $<10\text{s}$ half-life), FPEA has a stable C2-substitution that resists rapid degradation by adenosine deaminase (ADA), providing a longer window for experimental observation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

) of FPEA for the A2A receptor.

Materials:

- Source: HEK293 cells stably expressing human A2AR.
- Radioligand: [³H]CGS-21680 (Specific Activity ~30-50 Ci/mmol).
- Non-specific Control: 10 μM NECA or XAC.

Workflow:

- Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
- Incubation:
 - Tube A (Total Binding): Membranes + [³H]CGS-21680 (2 nM).
 - Tube B (Non-Specific): Membranes + [³H]CGS-21680 + NECA (10 μM).
 - Tube C (Experimental): Membranes + [³H]CGS-21680 + FPEA (10⁻¹⁰ to 10⁻⁵ M).
 - Validation Step: Add Adenosine Deaminase (ADA) (2 U/mL) to degrade endogenous adenosine that would skew results.
- Equilibrium: Incubate at 25°C for 90 minutes.
- Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Liquid scintillation counting. Calculate

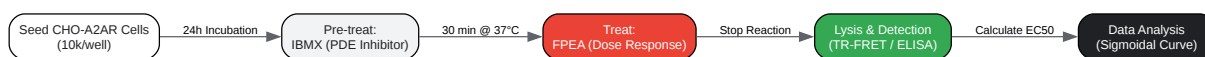
and convert to

using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Confirm FPEA acts as a full agonist (efficacy) rather than an antagonist.

Workflow Diagram:



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Caption: Functional workflow to quantify FPEA agonist potency via cAMP accumulation.

Critical Control (Trustworthiness):

- Positive Control: Use CGS-21680 to establish (100% response).
- PDE Inhibition: Pre-treatment with IBMX (3-isobutyl-1-methylxanthine) is mandatory to prevent cAMP degradation, ensuring the signal measured reflects production (agonist activity) rather than hydrolysis.

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